Benz(aldehyde-d)

Übersicht

Beschreibung

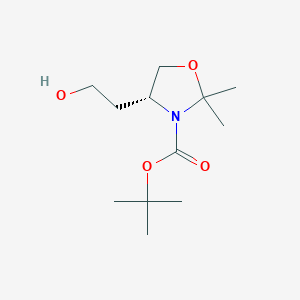

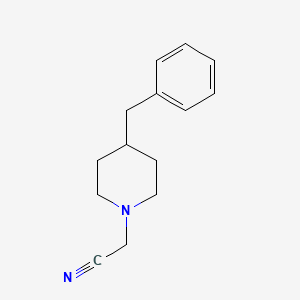

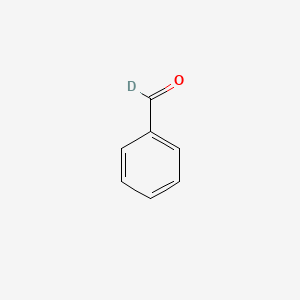

Benzaldehyde-d (Bzd) is a synthetic compound that is widely used in laboratory experiments. Bzd is a colorless to pale yellow liquid that has a sweet almond-like odor and a bitter taste. It is a volatile liquid with a boiling point of 178°C and a melting point of -37°C. Bzd is a derivative of benzaldehyde and is an important intermediate in the synthesis of many pharmaceuticals and other compounds.

Wissenschaftliche Forschungsanwendungen

Degradation of Environmental Pollutants

Benzaldehyde has been identified as a by-product in the degradation of acetaminophen by advanced oxidation processes (AOPs), highlighting its potential toxicity to the ecosystem if released untreated. This points towards the significance of monitoring benzaldehyde levels in environmental pollutant degradation studies and its potential role in assessing the environmental impact of pharmaceuticals and their breakdown products (Qutob et al., 2022).

Purification Processing in Chemical Industries

In the chemical industry, specifically in the distillation column packing for benzaldehyde purification, the Height Equivalent Theoretical Plate (HETP) values of various packing structures were analyzed, demonstrating the efficiency of different materials in benzaldehyde purification processes. This research is crucial for optimizing distillation operations in the chemical industry, especially for products where benzaldehyde is a key component (JST: Engineering and Technology for Sustainable Development, 2022).

Emission Studies and Environmental Impact

Benzaldehyde has been identified as a dominant emission product from bioethanol and its blends with gasoline, underscoring the need for understanding the environmental impact of alternative fuels. The study of benzaldehyde emissions in this context is vital for developing new guidelines for emission control and reducing the environmental footprint of renewable energy sources (Manzetti & Andersen, 2015).

Influence on Olfaction and Flavor

Research on the benzaldehydelikeness of odour in various compounds has provided insights into the molecular basis of olfaction, particularly how stereochemical factors influence odor perception. This has applications in the food and fragrance industries, where understanding the molecular underpinnings of flavor and scent can lead to the development of new products and enhancement of consumer experience (Dearden, 1994).

Biotransformation for Pharmaceutical Production

Benzaldehyde serves as a precursor in the biotransformation process for producing L-ephedrine, a compound widely used in pharmaceutical preparations. This research underscores the importance of benzaldehyde in the biotechnological synthesis of medically significant compounds, offering insights into optimizing production processes for higher yields and efficiency (Rogers, Shin, & Wang, 1997).

Wirkmechanismus

Target of Action

Benz(aldehyde-d) primarily targets cellular macromolecules, particularly the free amino groups of proteins, such as those found in cell membranes . This interaction with cellular proteins is a key aspect of its mechanism of action .

Mode of Action

The mode of action of Benz(aldehyde-d) involves a chemical binding process. Specifically, Benz(aldehyde-d) binds chemically to cellular macromolecules, particularly to free amino groups of proteins . This binding results in the formation of Schiff’s bases

Biochemical Pathways

The biochemical pathways affected by Benz(aldehyde-d) are primarily related to the oxidation of reactive aldehydes. Aldehyde dehydrogenases (ALDHs), a family of enzymes, catalyze the oxidation of reactive aldehydes to their corresponding carboxylic acids . Benz(aldehyde-d), through its interaction with these enzymes, can influence these biochemical pathways and their downstream effects .

Pharmacokinetics

The pharmacokinetics of Benz(aldehyde-d) involve its absorption, distribution, metabolism, and excretion (ADME). Benz(aldehyde-d) is well absorbed via various routes including the gastrointestinal tract, skin, and lungs . Once absorbed, it is rapidly distributed, especially in the blood and kidneys . Benz(aldehyde-d) is metabolized primarily through oxidation to benzoic acid, with the main urinary metabolites being glucuronic acid conjugates or hippuric acid . The compound is excreted very rapidly, almost exclusively with the urine, with a half-time of about 10 minutes .

Safety and Hazards

Zukünftige Richtungen

While specific future directions for Benz(aldehyde-d) are not mentioned in the search results, there is growing interest in the field of atomic layer deposition (ALD) and potential for the field to advance in critical application areas . This could potentially include the use of Benz(aldehyde-d) in new synthesis routes for organic and hybrid organic-inorganic materials .

Biochemische Analyse

Biochemical Properties

Benzaldehyde-d plays a significant role in biochemical reactions. It is involved in the biotransformation of benzaldehyde, mainly by yeast cultures but also by Zymomonas mobilis . The enzymes, proteins, and other biomolecules that Benzaldehyde-d interacts with include pyruvate decarboxylase .

Cellular Effects

It is known that its biotransformation can influence cell function .

Molecular Mechanism

At the molecular level, Benzaldehyde-d exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it interacts with pyruvate decarboxylase during its biotransformation .

Metabolic Pathways

Benzaldehyde-d is involved in several metabolic pathways. It is a key intermediate in the biosynthesis of L-Phenylacetylcarbinol (L-PAC), an important drug intermediate .

Eigenschaften

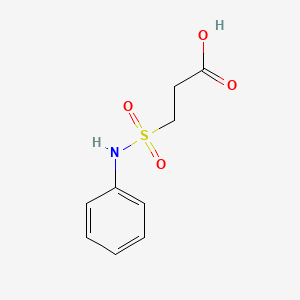

IUPAC Name |

deuterio(phenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O/c8-6-7-4-2-1-3-5-7/h1-6H/i6D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUMNYLRZRPPJDN-RAMDWTOOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50447082 | |

| Record name | Benz(aldehyde-d) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50447082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

107.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3592-47-0 | |

| Record name | Benz(aldehyde-d) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50447082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3592-47-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{2-[(difluoromethyl)thio]-1H-benzimidazol-1-yl}acetic acid](/img/structure/B1337724.png)

![[3-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol](/img/structure/B1337730.png)